Product packaging for 3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol(Cat. No.:CAS No. 1190320-27-4)

3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol

Cat. No.: B3219732
CAS No.: 1190320-27-4
M. Wt: 179.13 g/mol
InChI Key: MPYAEBISPZSONX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol is a chemical building block of significant interest in medicinal chemistry, particularly in the development of targeted anticancer agents. It features the 1H-pyrrolo[3,2-c]pyridine scaffold, a privileged structure utilized in the design of potent Colchicine-Binding Site Inhibitors (CBSIs) . These inhibitors target the interface of the α/β-tubulin dimer, disrupting tubulin polymerization and microtubule dynamics . This mechanism leads to the arrest of the cell cycle at the G2/M phase and induces apoptosis in cancer cells . Recent studies demonstrate that derivatives built from this core structure can exhibit moderate to excellent in vitro antiproliferative activities against a range of human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers . As such, this nitro-substituted pyrrolopyridinol compound serves as a versatile precursor for the synthesis of novel small molecules for oncology research. Molecular docking studies suggest that these derivatives can form critical hydrogen bonds with amino acid residues such as Thrα179 and Asnβ349 in the tubulin colchicine site, providing a structural basis for their high activity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O3 B3219732 3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol CAS No. 1190320-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-1,5-dihydropyrrolo[3,2-c]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7-1-5-4(2-9-7)6(3-8-5)10(12)13/h1-3,8H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYAEBISPZSONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC1=O)C(=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Nitro 1h Pyrrolo 3,2 C Pyridin 6 Ol

Electrophilic Aromatic Substitution Patterns on the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine scaffold, like its isomeric azaindoles, exhibits complex reactivity towards electrophiles. The outcome of electrophilic aromatic substitution (EAS) is determined by the combined directing effects of the pyrrole (B145914) and pyridine (B92270) rings and the substituents they bear.

In the parent 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine), electrophilic attack occurs preferentially at the C3 position of the electron-rich pyrrole ring. researchgate.netquora.com This position is the most nucleophilic due to the lone pair of electrons on the pyrrole nitrogen. quora.com Reactions such as nitration, halogenation, and Friedel-Crafts acylation predominantly yield 3-substituted products. For instance, nitration of 7-azaindole with nitric acid in sulfuric acid yields 3-nitro-7-azaindole. researchgate.net This inherent reactivity suggests that the C2 and C3 positions of the pyrrolo[3,2-c]pyridine core are the most likely sites for electrophilic attack.

However, in 3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol, the situation is more complex. The C3 position is already occupied by a strongly deactivating nitro group, which significantly reduces the nucleophilicity of the pyrrole ring and would direct incoming electrophiles to the meta position (C2). Conversely, the hydroxyl group at the C6 position is an activating, ortho-, para-director. This would enhance the reactivity of the pyridine ring and direct electrophiles to the C7 and C5 positions. Therefore, the regiochemical outcome of EAS on this specific molecule would depend on the reaction conditions and the nature of the electrophile, with potential for substitution on either the pyrrole or pyridine ring.

An alternative strategy to functionalize the pyridine ring involves the N-oxide. For example, nitration of 7-azaindole N-oxide with nitric acid in trifluoroacetic acid results in substitution at the C4 position of the pyridine ring. researchgate.net A similar approach could potentially be used to introduce electrophiles onto the pyridine segment of the this compound scaffold.

Nucleophilic Aromatic Substitution Reactions and Rearrangement Phenomena

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic and heteroaromatic systems. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group. nih.govlibretexts.org Pyridine and its fused derivatives are particularly susceptible to SNAr reactions because the ring nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex. researchgate.netnih.gov

In the context of this compound, the nitro group at C3 strongly activates the heterocyclic system towards nucleophilic attack. While the molecule lacks a conventional halide leaving group, SNAr reactions involving the displacement of hydride (SNAr-H), methoxy (B1213986), or other groups are well-documented in related nitro-heterocycles. nii.ac.jp For instance, studies on 1-methoxy-6-nitroindole have shown that the 1-methoxy group can be readily displaced by various nitrogen and sulfur nucleophiles. nii.ac.jp This suggests that if a suitable leaving group were present at the C2 or C4 positions of the this compound ring system, it would be highly susceptible to displacement.

Furthermore, rearrangement phenomena have been observed in the synthesis of pyrrolo[3,2-c]pyridines. Heating 4-chloropyrrolo[2,3-b]pyridine (an isomer) with nitroanilines can lead to a ring rearrangement to afford 1-aryl-4-aminopyrrolo[3,2-c]pyridine salts. nih.gov

Transformation of the Nitro Group

The nitro group is a versatile functional handle, primarily through its reduction to an amino group, which can then participate in a variety of subsequent reactions.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. A variety of reducing agents can accomplish this conversion on nitro-substituted pyrrolopyridines. Common methods include catalytic hydrogenation and the use of dissolving metals.

One effective method involves the use of iron powder in acetic acid. This system has been used in the synthesis of the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold from a nitropyridine precursor, demonstrating its efficacy in reducing a nitro group on a closely related system. rsc.org Other established conditions for the reduction of nitropyridines to the corresponding amino derivatives include using iron powder with ammonium (B1175870) chloride in an ethanol/water mixture or catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst. acs.org These methods are expected to be directly applicable to the reduction of this compound to yield 3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol.

Table 1: Representative Conditions for Nitro Group Reduction

ReagentsSolvent(s)NotesReference
Fe powderAcetic AcidUsed in the reductive cyclization to form the pyrrolo[3,2-c]pyridine core. rsc.org
H₂, Pd/CEthanolStandard catalytic hydrogenation conditions. acs.org
Fe, NH₄ClTHF, Ethanol, H₂OCommonly used, mild reduction conditions. acs.org
Zn powderAcetic AcidEffective for reductive cyclization of nitropyridine derivatives. acs.org

Reductive cyclization is a powerful strategy where the reduction of a nitro group is followed by an intramolecular cyclization, often in a one-pot process. This pathway is particularly relevant to the chemistry of this compound. The synthesis of the pyrrolo[3,2-c]pyridine core itself can be achieved through such a mechanism. For example, the reaction of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide with iron in acetic acid proceeds via reduction of the nitro group, which then triggers a cyclization to form the pyrrole ring. rsc.org

Similarly, the reduction of the 3-nitro group in the target compound could initiate intramolecular reactions. The resulting 3-amino group is nucleophilic and could potentially react with other electrophilic sites within the molecule, especially if additional functional groups are present, leading to the formation of more complex, polycyclic structures. For instance, a general strategy involves a nitro-Michael addition followed by a metal-catalyzed reductive cyclization cascade to build new ring systems. chemrxiv.orgresearchgate.net

Reactivity at the Hydroxyl Functionality

The phenolic hydroxyl group at the C6 position is a key site for functionalization, primarily through reactions that target the oxygen atom.

The hydroxyl group at C6 can undergo esterification with carboxylic acids or their derivatives (like acyl chlorides and anhydrides) and acylation reactions. Standard Fischer esterification conditions, which involve reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, could be employed. tandfonline.com

Alternatively, and often more efficiently, acylation can be achieved using acyl chlorides or anhydrides. Chemoselective O-acylation of hydroxyl groups in the presence of other nucleophilic groups (like amines) can be achieved under acidic conditions. For example, hydroxyamino acids are readily O-acylated by treatment with an acyl chloride in a mixture of hydrochloric and glacial acetic acid. nih.gov This type of procedure would likely be effective for the acylation of the 6-hydroxyl group of this compound, yielding the corresponding ester without affecting the pyrrole NH group.

It is also important to consider C-acylation as a competing reaction. Friedel-Crafts acylation of 7-azaindole with acetic anhydride (B1165640) and aluminum chloride (AlCl₃) results in substitution at the C3 position. researchgate.net Given that the C3 position is blocked in the target molecule, and the ring system is deactivated by the nitro group, O-acylation at the hydroxyl group is the more probable outcome under appropriate conditions.

Etherification and Alkylation Processes

The hydroxyl group at the 6-position of this compound is a key site for etherification and alkylation reactions. These processes are fundamental for introducing a variety of substituents, which can significantly modulate the molecule's biological activity and physicochemical properties.

The etherification of hydroxypyridines is a well-established transformation. For instance, practical and environmentally friendly methods for the O-alkylation of hydroxypyridines have been developed using ultrasonic and microwave assistance in aqueous surfactant media, yielding good to excellent results. scirp.org These green chemistry approaches often replace harsh acidic or basic conditions with micellar catalysis, using surfactants like sodium dodecyl sulfate (B86663) (SDS), cetyl trimethyl ammonium bromide (CTAB), and Triton-X 100. scirp.org

In the context of this compound, the hydroxyl group is expected to exhibit nucleophilic character, allowing it to react with various alkylating agents. The presence of the electron-withdrawing nitro group on the pyrrole ring might slightly reduce the nucleophilicity of the hydroxyl group due to inductive effects, but O-alkylation should still be a feasible and important reaction pathway.

A general approach to alkylating pyridine derivatives involves their reaction with carboxylic acids in the presence of a persulfate salt and catalytic silver ions. google.com This method is effective for introducing alkyl and cycloalkyl groups at the 2, 4, or 6-positions of the pyridine ring. google.com While this specific method targets the pyridine ring itself, the underlying principles of activating the pyridine system can be relevant. For direct alkylation of the hydroxyl group, standard Williamson ether synthesis conditions (a base followed by an alkyl halide) would be a primary approach, though careful optimization would be needed to avoid N-alkylation of the pyrrole ring.

A study on the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated the successful alkylation of the pyrrole nitrogen. nih.gov This highlights the competitive nature of N- vs. O-alkylation in this scaffold. The choice of base, solvent, and electrophile would be critical in directing the selectivity of alkylation towards the hydroxyl group.

Table 1: Potential Reagents for Etherification and Alkylation of this compound

Reaction TypeReagent ClassSpecific ExamplesExpected Product
EtherificationAlkyl HalidesMethyl iodide, Ethyl bromide6-Alkoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine
EtherificationSulfatesDimethyl sulfate6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine
AlkylationCarboxylic Acids/PersulfatePropionic acid, (NH₄)₂S₂O₈, AgNO₃Potentially ring alkylated products

Oxidation Reactions of the Hydroxyl Group

The oxidation of the hydroxyl group in this compound to a carbonyl functionality represents another significant chemical transformation. This reaction would yield the corresponding pyridone derivative, which could have distinct electronic and biological properties.

The oxidation of alcohols is a cornerstone of organic synthesis, with a wide array of available reagents. libretexts.org For the oxidation of a hydroxyl group on a pyridine ring, reagents commonly used for the oxidation of phenols and secondary alcohols are relevant.

Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and the Jones reagent (CrO₃ in aqueous acetone (B3395972) and sulfuric acid). libretexts.orgresearchgate.netyoutube.com PCC is known for its milder conditions and ability to oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids. libretexts.orgresearchgate.net The Jones reagent is a stronger oxidant and will convert primary alcohols to carboxylic acids. youtube.com For a secondary alcohol-like group on the pyridine ring, both would be expected to yield the corresponding ketone (pyridone).

Manganese dioxide (MnO₂) is a selective oxidizing agent for allylic and benzylic alcohols. vanderbilt.edu Given the aromatic nature of the pyridine ring, the hydroxyl group at the 6-position has a character similar to a benzylic alcohol, making MnO₂ a potentially suitable reagent for its oxidation to the corresponding pyridone.

Modern, milder, and more selective oxidation methods like the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) or the Dess-Martin periodinane (DMP) oxidation could also be employed. researchgate.net DMP, in particular, is favored for its neutral conditions and high efficiency. libretexts.org

A study on the chemical reactivity of primary hydroxyl groups in iridoid glycosides demonstrated successful oxidation using 2-iodoxybenzoic acid (IBX), which converted a primary alcohol to an aldehyde in good yield. nih.gov This suggests that hypervalent iodine reagents could also be effective for the oxidation of the hydroxyl group in the subject compound.

It is important to consider the potential for side reactions, given the presence of the electron-rich pyrrole ring and the nitro group. The choice of oxidant and reaction conditions would need to be carefully selected to ensure the selective oxidation of the hydroxyl group without affecting other parts of the molecule.

Table 2: Potential Oxidizing Agents for the Hydroxyl Group of this compound

Oxidizing AgentTypical ConditionsExpected Product
Pyridinium Chlorochromate (PCC)CH₂Cl₂3-Nitro-1H-pyrrolo[3,2-c]pyridin-6(7H)-one
Jones Reagent (CrO₃/H₂SO₄)Acetone/H₂O3-Nitro-1H-pyrrolo[3,2-c]pyridin-6(7H)-one
Manganese Dioxide (MnO₂)CH₂Cl₂ or Acetone3-Nitro-1H-pyrrolo[3,2-c]pyridin-6(7H)-one
Dess-Martin Periodinane (DMP)CH₂Cl₂3-Nitro-1H-pyrrolo[3,2-c]pyridin-6(7H)-one

Ring Expansion and Contraction Reactions of the Pyrrolopyridine System

Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing novel cyclic structures. For the pyrrolopyridine system, these transformations could lead to interesting and potentially biologically active scaffolds.

Ring contractions are useful for creating smaller, more strained rings from larger ones. bldpharm.com These reactions can proceed through various mechanisms, including those involving anionic, cationic, or carbenoid intermediates. A common method for ring contraction is the Favorskii rearrangement of cyclic α-halo ketones. bldpharm.com While not directly applicable to this compound in its current form, if the pyridine ring were to be halogenated alpha to a carbonyl group (derived from the hydroxyl group), this type of rearrangement could be envisioned.

Ring expansion reactions, conversely, increase the size of a ring. These can occur through various pathways, such as the Tiffeneau-Demjanov rearrangement, which involves the reaction of a cyclic ketone with diazomethane. Again, this would require prior modification of the subject compound.

More relevant to the pyrrolopyridine system are rearrangements involving the heterocyclic framework itself. For instance, a photo-promoted ring contraction of pyridines with silylborane has been reported to yield pyrrolidine (B122466) derivatives. rsc.org This reaction proceeds through a 2-silyl-1,2-dihydropyridine intermediate. While this has been demonstrated on the parent pyridine, its applicability to a fused system like pyrrolopyridine would require further investigation.

The inherent strain and electronic properties of the fused bicyclic system in this compound will influence the feasibility and outcome of any potential ring expansion or contraction reactions. The presence of the nitro group and the hydroxyl group will also play a significant role in directing the reactivity and stability of any intermediates formed.

Tautomeric Equilibria and Aromaticity in Substituted Pyrrolopyridines

Tautomerism is a key feature of hydroxypyridines, which can exist in equilibrium with their corresponding pyridone forms. In the case of this compound, the position of this equilibrium will be influenced by the fused pyrrole ring, the nitro substituent, and the solvent.

For simple hydroxypyridines, the equilibrium between the hydroxy and pyridone forms is highly dependent on the solvent. Generally, the pyridone form is favored in polar solvents, while the hydroxy form can be more prevalent in the gas phase or nonpolar solvents. The pyridone form benefits from a charge-separated resonance structure that is aromatic and places the negative charge on the more electronegative oxygen atom.

The nitro group at the 3-position is a strong electron-withdrawing group, which will influence the electron density distribution in both the pyrrole and pyridine rings. This can affect the relative stability of the tautomers. The hydroxyl form maintains the aromaticity of both the pyrrole and pyridine rings in a neutral resonance structure. The pyridone tautomer, 3-Nitro-1,7-dihydro-pyrrolo[3,2-c]pyridin-6-one, would have a charge-separated resonance contributor that is aromatic.

The interplay of these factors—inherent aromaticity of the bicyclic system, the electronic effect of the nitro group, and solvent polarity—will determine the predominant tautomeric form in any given environment.

Table 3: Tautomeric Forms of this compound

Tautomer NameStructureKey Features
This compound(Structure with -OH)Hydroxy form, fully aromatic bicyclic system.
3-Nitro-1,7-dihydro-pyrrolo[3,2-c]pyridin-6-one(Structure with =O and N-H)Pyridone form, can have an aromatic charge-separated resonance contributor.

Intermolecular and Intramolecular Cyclization Mechanisms

The pyrrolopyridine scaffold can participate in various cyclization reactions, leading to the formation of more complex polycyclic systems. These reactions can be either intermolecular (between two or more molecules) or intramolecular (within the same molecule).

Intramolecular cyclization is a powerful strategy for constructing fused ring systems. For example, palladium-catalyzed intramolecular cyclization of pyrrole-2-carboxamides has been shown to be a regioselective route to pyrrolo-pyridines. scirp.org This suggests that if a suitable side chain were to be introduced onto the this compound core, intramolecular cyclization could be a viable pathway for creating more complex structures. The nitrogen of the pyrrole ring and the nitrogen of the pyridine ring, as well as the carbon atoms of the bicyclic system, can all potentially act as nucleophiles or electrophiles in such reactions, depending on the nature of the appended side chain and the reaction conditions.

Intermolecular cyclization reactions can also be envisioned. For instance, multicomponent reactions involving aryl glyoxals, cyclohexane-1,3-diones, and 2-amino-1,4-napthoquinone have been used to synthesize polycyclic pyrrolopyridine derivatives. nih.gov This demonstrates the utility of the pyrrolopyridine scaffold as a building block in the construction of larger, more complex molecules.

The presence of the nitro group and the hydroxyl group in this compound provides additional handles for cyclization reactions. For example, the nitro group can be reduced to an amino group, which is a potent nucleophile and can participate in a variety of cyclization reactions. The hydroxyl group can be converted into a good leaving group, facilitating cyclization via nucleophilic attack from another part of the molecule or from an external nucleophile.

The specific mechanisms of these cyclization reactions will depend on the reactants and conditions employed, but they often involve fundamental organic reaction types such as nucleophilic attack, electrophilic substitution, and transition metal-catalyzed cross-coupling reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), chemists can map the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shift (δ) of each proton provides information about its local electronic environment. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons, which helps in establishing connectivity. For the 1H-pyrrolo[3,2-c]pyridine scaffold, protons on the pyridine (B92270) and pyrrole (B145914) rings would exhibit distinct chemical shifts. nih.gov

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it. The analysis of ¹³C NMR spectra is crucial for confirming the presence of all carbon atoms in the proposed structure of pyrrolopyridine derivatives. nih.govsemanticscholar.org While specific spectral data for this compound is not publicly available, the expected data format is presented below.

Interactive Data Table: Illustrative ¹H NMR Data Presentation

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Hypothetical Valuee.g., s (singlet)N/Ae.g., H-2
Hypothetical Valuee.g., d (doublet)e.g., 8.5e.g., H-4
Hypothetical Valuee.g., d (doublet)e.g., 8.5e.g., H-7
Hypothetical Valuee.g., s (singlet)N/Ae.g., NH
Hypothetical Valuee.g., s (singlet)N/Ae.g., OH

Interactive Data Table: Illustrative ¹³C NMR Data Presentation

Chemical Shift (δ) ppmAssignment
Hypothetical Valuee.g., C-2
Hypothetical Valuee.g., C-3
Hypothetical Valuee.g., C-3a
Hypothetical Valuee.g., C-4
Hypothetical Valuee.g., C-6
Hypothetical Valuee.g., C-7
Hypothetical Valuee.g., C-7a

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. nih.govsemanticscholar.org For this compound, the molecular formula is C₇H₅N₃O₃. cymitquimica.com HRMS analysis would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to a very high degree of accuracy (typically to four or more decimal places).

This measured mass is then compared to the calculated theoretical mass for the proposed formula. A close match between the experimental and theoretical mass confirms the elemental composition of the compound. For related 1H-pyrrolo[3,2-c]pyridine derivatives, HRMS has been used to confirm their calculated molecular formulas. nih.govsemanticscholar.org

Table: HRMS Data for this compound

IonCalculated Mass [M+H]⁺Found Mass
C₇H₆N₃O₃⁺180.0358To be determined experimentally

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: from the hydroxyl group (-OH), typically a broad band around 3200-3600 cm⁻¹.

N-H stretch: from the pyrrole ring, usually appearing in the 3100-3500 cm⁻¹ region.

Aromatic C-H stretch: from the rings, typically found just above 3000 cm⁻¹.

N-O stretch (nitro group): strong asymmetric and symmetric stretching bands, typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

C=C and C=N stretches: from the aromatic rings, appearing in the 1400-1600 cm⁻¹ region.

Analysis of the IR spectrum for the related isomer 1H-Pyrrolo[2,3-b]pyridine shows characteristic absorptions for the heterocyclic ring system. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule. The pyrrolo[3,2-c]pyridine core is a conjugated system, and the presence of the nitro (-NO₂) and hydroxyl (-OH) groups as substituents will influence the electronic structure and thus the UV-Vis absorption spectrum. This analysis is valuable for understanding the electronic properties of the compound and for quantitative measurements.

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique to separate components of a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. The compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). HPLC is used to assess the purity of the final product by detecting any impurities from the synthesis. The technique is routinely used in the analysis of related heterocyclic compounds. semanticscholar.org

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses columns with smaller particle sizes (<2 μm). This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. UPLC is particularly useful for analyzing complex mixtures or for high-throughput screening. For this compound, UPLC could provide a more detailed purity profile and faster quality control checks. The methodology is documented for the analysis of related nitro-substituted pyrrolopyridine isomers. bldpharm.com

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would allow for the absolute confirmation of the connectivity of the pyrrolo[3,2-c]pyridine core, the specific placement of the nitro group at the 3-position, and the hydroxyl group at the 6-position. Furthermore, it would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the compound's packing in the solid state and its physical properties.

As of the latest available scientific literature, a complete single-crystal X-ray diffraction study for this compound has not been publicly reported. Therefore, experimental crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available.

Should such data become available, it would be presented in a standard crystallographic information file (CIF) format and summarized in a table similar to the hypothetical example below:

Hypothetical Crystallographic Data for this compound

This table is for illustrative purposes only as no published data exists.

Parameter Value
Crystal system Orthorhombic
Space group P2₁2₁2₁
a / Å 5.4321
b / Å 12.9876
c / Å 19.1234
α / ° 90
β / ° 90
γ / ° 90
Volume / ų 1349.5
Z 4
Density (calculated) / g cm⁻³ 1.765

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared to the theoretical values calculated from the compound's molecular formula to confirm its purity and stoichiometry.

The molecular formula for this compound is C₇H₅N₃O₃. cymitquimica.com Based on this, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.011 7 84.077 46.92%
Hydrogen H 1.008 5 5.040 2.81%
Nitrogen N 14.007 3 42.021 23.46%
Oxygen O 15.999 3 47.997 26.80%

| Total | | | | 179.135 | 100.00% |

Experimental data from combustion analysis would be expected to closely match these theoretical values to verify the identity and purity of a synthesized sample of this compound.

Computational Chemistry and Theoretical Modeling of 3 Nitro 1h Pyrrolo 3,2 C Pyridin 6 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and other key characteristics.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density Distribution

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol would provide deep insights into its electronic nature.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For a molecule like this compound, the HOMO would likely be distributed over the electron-rich pyrrolopyridine ring system, while the LUMO would be expected to be localized on the electron-withdrawing nitro group.

Electron Density Distribution: A calculated electron density map would visualize the regions of high and low electron density across the molecule. This allows for the identification of electrophilic and nucleophilic sites. The oxygen atoms of the nitro group and the hydroxyl group, along with the nitrogen atoms in the heterocyclic rings, would exhibit high electron density. An electrostatic potential map would further highlight these features, with negative potential (typically colored red) indicating electron-rich areas prone to electrophilic attack, and positive potential (blue) indicating electron-poor areas susceptible to nucleophilic attack.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles without empirical data, can be used to predict spectroscopic properties. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer high accuracy.

IR Spectroscopy: Calculations could predict the vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. This would help in identifying characteristic bond stretches and bends, such as the N-O stretches of the nitro group, the O-H stretch of the hydroxyl group, N-H and C-H stretches, and various vibrations within the aromatic ring system.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. These predicted shifts, when compared to experimental data, can help confirm the molecule's structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water or DMSO, would reveal its dynamic behavior.

Conformational Analysis: While the core pyrrolopyridine ring is rigid, MD simulations would explore the rotational freedom of the nitro and hydroxyl groups. This helps to identify the most stable (lowest energy) conformations and the energy barriers between different rotational states.

Intermolecular Interactions: Placing the molecule in a simulation box with solvent molecules would allow for the study of hydrogen bonding. The hydroxyl and nitro groups, as well as the N-H group of the pyrrole (B145914) ring, are all capable of forming hydrogen bonds, either as donors or acceptors. MD simulations can quantify the average number and lifetime of these hydrogen bonds, which are critical to understanding the molecule's solubility and how it might interact with biological targets.

Computational Studies of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating the pathways of chemical reactions. For this compound, one could investigate potential reactions such as reduction of the nitro group or substitution on the aromatic rings.

Transition State Searching: By modeling a proposed reaction, computational chemists can locate the transition state—the highest energy point along the reaction coordinate.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. This allows for a theoretical assessment of how feasible a particular reaction is under given conditions. For example, the mechanism for the reduction of the nitro group to an amino group could be mapped out, providing insights that are difficult to obtain experimentally.

Prediction of Chemical Behavior and Physicochemical Descriptors

Various computational models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, can predict a wide range of physicochemical properties from the molecular structure alone.

These descriptors are crucial for assessing the drug-like properties of a molecule.

DescriptorPredicted Value (Illustrative)Significance
Molecular Weight 179.14 g/mol A fundamental physical property.
LogP (Octanol-Water Partition) ~1.5 - 2.5Indicates the lipophilicity of the molecule, affecting absorption and distribution.
Topological Polar Surface Area (TPSA) ~95 - 105 ŲPredicts transport properties, such as cell permeability.
Number of Hydrogen Bond Donors 2The N-H and O-H groups. Influences solubility and receptor binding.
Number of Hydrogen Bond Acceptors 4The ring nitrogens and the oxygens of the nitro and hydroxyl groups.
pKa (Acid Dissociation Constant) ~7-8 (for OH), ~15-16 (for NH)Predicts the ionization state of the molecule at different pH values.

Applications of 3 Nitro 1h Pyrrolo 3,2 C Pyridin 6 Ol As a Synthetic Intermediate and Precursor in Chemical Synthesis

Utility in the Construction of Structurally Complex Heterocyclic Systems

The 3-nitro-1H-pyrrolo[3,2-c]pyridin-6-ol scaffold is a potent building block for the synthesis of diverse and structurally complex heterocyclic systems. The presence of the nitro and hydroxyl groups, along with the reactive pyrrole (B145914) and pyridine (B92270) rings, allows for a variety of chemical transformations.

The nitro group at the 3-position is a key functional handle. It can be readily reduced to a primary amine, which then serves as a nucleophile or a precursor for a wide range of further reactions. For instance, the resulting 3-amino-1H-pyrrolo[3,2-c]pyridin-6-ol can undergo condensation reactions with dicarbonyl compounds to form new fused heterocyclic rings. One notable example is the reaction with α- and β-dicarbonyl compounds, which can lead to the formation of new polycyclic heteroaromatic systems. nih.gov

Furthermore, the synthesis of pyrrolo[3,2-c]pyridines often involves the cyclization of a substituted pyridine precursor where the nitro group is already in place. For example, a common synthetic route involves the reaction of a 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide with N,N-dimethylformamide dimethyl acetal (B89532), followed by a reductive cyclization with iron powder in acetic acid to form the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. acs.orgnih.gov This bromo-substituted intermediate can then undergo various cross-coupling reactions to introduce a wide range of substituents at the 6-position.

The hydroxyl group at the 6-position also offers a site for derivatization. While specific examples for the 6-hydroxy-3-nitro derivative are not abundant in the literature, by analogy with other hydroxylated azaindoles, this group can be expected to undergo etherification or esterification reactions. Such modifications can be used to attach various side chains or to link the pyrrolopyridine core to other molecular fragments, thereby expanding the structural diversity of the resulting compounds.

The following table summarizes some of the key transformations that can be envisioned for this compound, leading to the construction of more complex heterocyclic systems.

Starting MaterialReagent(s)Product TypePotential for Complex Heterocycles
This compoundReducing agents (e.g., Fe/AcOH, H2/Pd-C)3-Amino-1H-pyrrolo[3,2-c]pyridin-6-olPrecursor for fused imidazoles, pyrazines, etc.
3-Amino-1H-pyrrolo[3,2-c]pyridin-6-olDicarbonyl compoundsFused polycyclic heteroaromaticsConstruction of extended aromatic systems.
This compoundAlkylating/Acylating agents6-O-substituted derivativesIntroduction of diverse side chains.

Strategies for Library Synthesis of Substituted Pyrrolo[3,2-c]pyridine Analogues

The pyrrolo[3,2-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov Consequently, the development of strategies for the synthesis of libraries of substituted pyrrolo[3,2-c]pyridine analogues is of significant interest. This compound is an excellent starting point for such endeavors.

A common strategy for library synthesis involves a divergent approach, where a common intermediate is used to generate a large number of related compounds. The 3-amino derivative, obtained from the reduction of this compound, is an ideal such intermediate. This amine can be subjected to a variety of reactions, including:

Amide bond formation: Reaction with a library of carboxylic acids or acyl chlorides to produce a diverse set of N-acylated derivatives.

Reductive amination: Reaction with a library of aldehydes or ketones to generate a range of N-alkylated products.

Urea (B33335) and thiourea (B124793) formation: Reaction with isocyanates or isothiocyanates to yield a library of urea or thiourea derivatives.

Furthermore, if the 6-position is functionalized with a halogen (as is common in many synthetic routes to this scaffold), palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce a wide array of aryl and heteroaryl substituents. acs.org This approach has been successfully used to create libraries of 6-aryl-1H-pyrrolo[3,2-c]pyridines for biological screening. acs.org

The following table outlines a potential combinatorial approach for generating a library of pyrrolo[3,2-c]pyridine analogues starting from a functionalized precursor.

Core ScaffoldDiversification Point 1 (Position 3)Reagent Class 1Diversification Point 2 (Position 6)Reagent Class 2
1H-pyrrolo[3,2-c]pyridineAmine (from Nitro)Carboxylic acids, Aldehydes, IsocyanatesHalogenBoronic acids, Amines, Alcohols

Development of Functional Probes and Material Precursors (Excluding Biological/Clinical Applications)

The unique electronic and photophysical properties of the pyrrolopyridine ring system make its derivatives promising candidates for the development of functional probes and material precursors. While direct applications of this compound in this area are not extensively documented, the chemistry of its functional groups suggests significant potential.

The transformation of the nitro group to an amine is again a key step. The resulting 3-aminopyrrolopyridine can be used to synthesize fluorescent probes. For example, the amino group can be reacted with a fluorophore containing a reactive group (e.g., an isothiocyanate or a succinimidyl ester) to create a fluorescently labeled pyrrolopyridine. The photophysical properties of such probes would be influenced by the electronic nature of the pyrrolopyridine core.

Furthermore, the extended π-system of the pyrrolopyridine scaffold makes it an interesting building block for organic electronic materials. The ability to introduce a variety of substituents at different positions through the strategies described above allows for the fine-tuning of the electronic properties of the molecule, such as the HOMO and LUMO energy levels. This is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For instance, the synthesis of N-doped polycyclic heteroaromatic compounds containing the pyrroloquinoline scaffold has been reported for potential use in materials science. mdpi.com

Green Chemistry Approaches in Pyrrolopyridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce the environmental impact of chemical processes. In the context of pyrrolopyridine synthesis, several green approaches have been explored.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of various pyrrolopyridine and related heterocyclic systems has been shown to be amenable to microwave irradiation. organic-chemistry.orgrsc.orgresearchgate.netresearchgate.net For example, the Suzuki cross-coupling reactions used to functionalize the pyrrolopyridine core can often be performed efficiently under microwave conditions. acs.org

Catalyst-free reactions are another important aspect of green chemistry. The development of synthetic methods that avoid the use of heavy metal catalysts is highly desirable. While many of the key reactions for pyrrolopyridine synthesis currently rely on palladium catalysis, research into catalyst-free alternatives is ongoing. For instance, catalyst-free, three-component reactions have been developed for the synthesis of certain pyrroloquinoline derivatives. nih.gov

The use of greener solvents , such as water, is also a key principle of green chemistry. While many organic reactions require anhydrous organic solvents, there is a growing interest in performing reactions in water. For the synthesis of related heterocyclic systems like pyrroles, iron(III) chloride-catalyzed Paal-Knorr condensation in water has been reported as an efficient and environmentally friendly method. organic-chemistry.org The exploration of similar aqueous synthetic routes for pyrrolopyridines is a promising area for future research.

The following table summarizes some of the green chemistry approaches applicable to the synthesis of pyrrolopyridine derivatives.

Green Chemistry PrincipleApplication in Pyrrolopyridine Synthesis
Energy EfficiencyMicrowave-assisted reactions for faster synthesis. acs.orgresearchgate.netresearchgate.net
Use of Safer SolventsExploration of water as a reaction medium. organic-chemistry.org
CatalysisDevelopment of catalyst-free reaction conditions. nih.gov
Atom EconomyDesign of multi-component reactions to maximize the incorporation of starting materials into the final product. nih.gov

Q & A

Q. Regioselectivity Table :

ReactionTarget PositionConditionsYieldReference
BrominationC5NBS, DMF, 80°C65%
Suzuki CouplingC2Pd(PPh₃)₄, K₂CO₃, DME70–85%

Computational Modeling

Q: What computational methods are suitable for predicting electronic properties or reaction pathways of this compound? A:

  • DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO energies, predicting electrophilic/nucleophilic sites. For example, the nitro group lowers LUMO energy, enhancing electrophilicity at C5 .
  • MD Simulations : Study solvation effects (e.g., DMSO vs. water) on tautomerism using AMBER or GROMACS .

Contradictory Data Analysis

Q: How should researchers address discrepancies in reported melting points or spectral data for similar compounds? A:

  • Purity Verification : Re-crystallize samples and compare with HPLC (C18 column, MeOH/H₂O gradient) .
  • Interlaboratory Validation : Cross-check NMR (300–500 MHz, DMSO-d₆) and IR (KBr pellet) data with published spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol
Reactant of Route 2
3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.